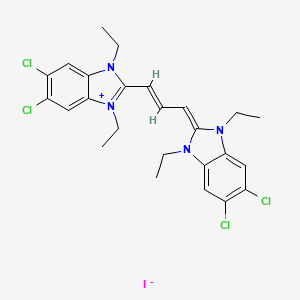
JC-1
Übersicht
Beschreibung
1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, also known as JC-1, is a compound with the molecular formula C25H27Cl4IN4 and a molecular weight of 652.23 . It is widely used as a fluorescent probe to detect mitochondrial membrane potential .
Molecular Structure Analysis
The ground state geometric and spectroscopic properties of the cation in the gas and solution phases have been calculated using density functional theory . The ground state equilibrium structure of a cis-conformer lies approximately 200 cm−1 above that of a trans-conformer, and both conformers have C2 symmetry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 652.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Bewertung des mitochondrialen Membranpotentials
Der Farbstoff JC-1 wird häufig zur Beurteilung des mitochondrialen Membranpotentials (ΔΨm) in lebenden Zellen verwendet . Er reichert sich in Mitochondrien an und verändert seine Farbe von grün nach rot, wenn das Membranpotential ansteigt. Diese Eigenschaft macht ihn zu einem wertvollen Werkzeug für die Untersuchung der mitochondrialen Gesundheit, insbesondere unter guten physiologischen Bedingungen, die durch ein ausreichendes ΔΨm gekennzeichnet sind .
Apoptose-Studien
In der Apoptoseforschung dient this compound als Indikator für die frühen Stadien des programmierten Zelltods . Die Fähigkeit des Farbstoffs, die Fluoreszenz von grün nach rot zu verschieben, ermöglicht es Forschern, die mitochondriale Depolarisation zu detektieren, ein Kennzeichen der Apoptose .
Krebsforschung
Der Farbstoff this compound wird in der Krebsforschung eingesetzt, um die Rolle von Mitochondrien beim Überleben und Tod von Krebszellen zu verstehen . Er hilft bei der Identifizierung der mitochondrialen Dysfunktion, die zur Arzneimittelresistenz und zum Fortschreiten der Krebserkrankung beitragen kann .
Kardiologische Studien
In der Kardiologie wird this compound verwendet, um Veränderungen des ΔΨm in kultivierten Kardiomyozyten zu detektieren, was für die normale Funktion und das Überleben von Herzzellen mit hohem Energiebedarf von grundlegender Bedeutung ist .
Neurowissenschaftliche Forschung
Der Farbstoff this compound unterstützt die neurowissenschaftliche Forschung, indem er die Untersuchung des mitochondrialen Verhaltens als Reaktion auf verschiedene Reize, einschließlich neurotoxischer Agenzien, ermöglicht . Er hilft beim Verständnis der mitochondrialen Dynamik in Neuronen.
Studien zur Arzneimittelresistenz
Die Verbindung wird in Studien zur Multidrug-Resistenz angewendet, da sie ein Substrat für P-Glykoprotein sein kann und so die Anreicherung in Mitochondrien beeinflusst . Diese Anwendung ist entscheidend für die Entwicklung von Strategien zur Überwindung der Arzneimittelresistenz bei verschiedenen Krankheiten.
Hochdurchsatz-Screening
This compound ist für Hochdurchsatz-Screening-Anwendungen geeignet, insbesondere in der Medikamentenentwicklung, wo er zur Identifizierung von Verbindungen verwendet wird, die die mitochondriale Funktion beeinflussen .
Zellphysiologie und Bioenergetik
Forscher verwenden this compound, um die Zellphysiologie und Bioenergetik zu untersuchen, da er Einblicke in den Energiestoffwechsel von Zellen bietet, indem er den Zustand der Mitochondrien anzeigt .
Wirkmechanismus
Target of Action
JC-1, also known as CBIC2 or 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, primarily targets the mitochondria in cells . The mitochondria play a crucial role in cellular energy production and apoptosis .
Mode of Action
This compound is a cationic dye that accumulates in energized mitochondria . It exists in two forms: a monomer at low concentrations and J-aggregates at higher concentrations . The monomeric form of this compound exhibits green fluorescence, while the J-aggregate form exhibits red fluorescence . The shift from green to red fluorescence is potential-dependent, indicating changes in the mitochondrial membrane potential .
Biochemical Pathways
This compound is widely used in apoptosis studies to monitor mitochondrial health . A distinctive feature of the early stages of programmed cell death (apoptosis) is the disruption of active mitochondria, which includes changes in the membrane potential . The changes in membrane potential are associated with the opening of the mitochondrial permeability transition pore (MPTP), allowing passage of ions and small molecules . This leads to the decoupling of the respiratory chain and the release of cytochrome c into the cytosol .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its membrane-permeant nature . This allows it to accumulate in the electronegative interior of the mitochondrion . .
Result of Action
The result of this compound’s action is a visual representation of the mitochondrial membrane potential . In healthy cells, this compound accumulates in the mitochondria as J-aggregates, exhibiting red fluorescence . In apoptotic or unhealthy cells, where the mitochondrial membrane potential is low, this compound exists as a monomer, exhibiting green fluorescence . Therefore, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, this compound can solidify at lower temperatures, and it is recommended to use a water bath at 20-25°C to dissolve it completely . Furthermore, the concentration of this compound in the mitochondria can be influenced by the mitochondrial membrane potential, which can be affected by various environmental factors .
Eigenschaften
IUPAC Name |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNIUVBDKICAX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl4IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3520-43-2 | |
| Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JC 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3520-43-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B1672735.png)

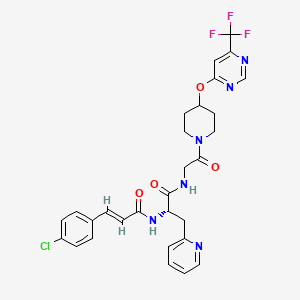
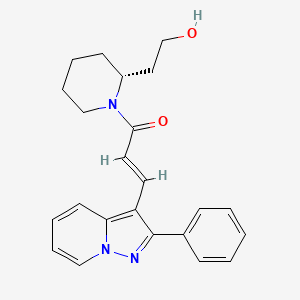
![1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1672743.png)
![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B1672744.png)

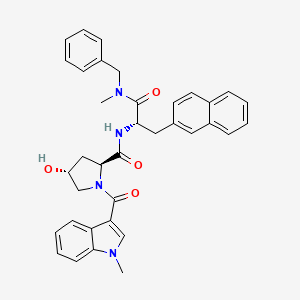

![(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1672752.png)
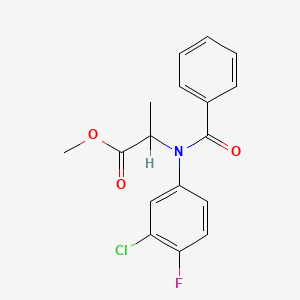

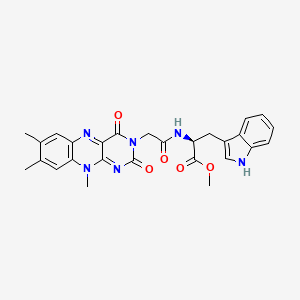
![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)